molecular formula C8H13BrN2 B13966847 2-(1-bromoethyl)-1-isopropyl-1H-imidazole

2-(1-bromoethyl)-1-isopropyl-1H-imidazole

Cat. No.: B13966847
M. Wt: 217.11 g/mol
InChI Key: WLXRDJRMGWERPM-UHFFFAOYSA-N
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Description

2-(1-Bromoethyl)-1-isopropyl-1H-imidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. The presence of a bromoethyl group and an isopropyl group on the imidazole ring makes this compound unique and potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-bromoethyl)-1-isopropyl-1H-imidazole typically involves the bromination of an appropriate precursor. One common method is the reaction of 1-isopropyl-1H-imidazole with bromoethane in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-Bromoethyl)-1-isopropyl-1H-imidazole can undergo various chemical reactions, including:

    Nucleophilic substitution reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Elimination reactions: The compound can undergo dehydrohalogenation to form alkenes.

    Oxidation and reduction reactions: The imidazole ring can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like DMSO or acetonitrile.

    Elimination: Strong bases like potassium tert-butoxide or sodium hydride in solvents like THF or DMSO.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Nucleophilic substitution: Products such as 2-(1-azidoethyl)-1-isopropyl-1H-imidazole or 2-(1-thiocyanatoethyl)-1-isopropyl-1H-imidazole.

    Elimination: Formation of alkenes like 2-(1-propenyl)-1-isopropyl-1H-imidazole.

    Oxidation and reduction: Various oxidized or reduced derivatives of the imidazole ring.

Scientific Research Applications

2-(1-Bromoethyl)-1-isopropyl-1H-imidazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for the synthesis of imidazole-based drugs.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(1-bromoethyl)-1-isopropyl-1H-imidazole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The presence of the bromoethyl group allows for potential covalent modification of target molecules, leading to changes in their activity or function. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Bromoethyl)-1-methyl-1H-imidazole
  • 2-(1-Bromoethyl)-1-ethyl-1H-imidazole
  • 2-(1-Bromoethyl)-1-propyl-1H-imidazole

Uniqueness

2-(1-Bromoethyl)-1-isopropyl-1H-imidazole is unique due to the presence of both the bromoethyl and isopropyl groups on the imidazole ring. This combination of substituents can influence its reactivity, solubility, and biological activity, making it distinct from other similar compounds. The isopropyl group can provide steric hindrance, affecting the compound’s interaction with other molecules, while the bromoethyl group offers a site for further chemical modification.

Properties

Molecular Formula

C8H13BrN2

Molecular Weight

217.11 g/mol

IUPAC Name

2-(1-bromoethyl)-1-propan-2-ylimidazole

InChI

InChI=1S/C8H13BrN2/c1-6(2)11-5-4-10-8(11)7(3)9/h4-7H,1-3H3

InChI Key

WLXRDJRMGWERPM-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CN=C1C(C)Br

Origin of Product

United States

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